molecular formula C7H2F14O2 B117149 2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane CAS No. 162401-06-1

2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane

Cat. No. B117149
M. Wt: 384.07 g/mol
InChI Key: ZVPJOSLLGKLQKA-UHFFFAOYSA-N
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Description

“2,2’-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane” is a chemical compound with the molecular formula C7H2F14O2 and a molecular weight of 384.067 . It is known to be an impurity of Sevoflurane , which is a volatile anesthetic .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are defined by its molecular formula, C7H2F14O2, and its molecular weight, 384.067 . Unfortunately, specific properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Solvent and Synthetic Intermediate

  • Scientific Field : Organic Chemistry
  • Application Summary : This compound is a fluoroalcohol used as a solvent and synthetic intermediate . It facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst .
  • Methods of Application : It is used in the synthesis process as a solvent to facilitate chemical reactions .
  • Results or Outcomes : The use of this compound as a solvent can lead to successful synthesis of various organic compounds .

Peptide Chemistry Applications

  • Scientific Field : Biochemistry
  • Application Summary : This compound is an ideal choice for peptide chemistry applications .
  • Methods of Application : It is used in the synthesis of peptides, which are chains of amino acids that are used in biological research .
  • Results or Outcomes : The use of this compound in peptide synthesis can lead to the creation of peptides with specific properties for use in biological research .

Preparation of Hexafluoroalcohol-functionalized Methacrylate Polymers

  • Scientific Field : Polymer Chemistry
  • Application Summary : This compound is used for preparing hexafluoroalcohol-functionalized methacrylate polymers for lithographic/nanopatterning materials .
  • Methods of Application : It is used in the synthesis process to create polymers with specific properties .
  • Results or Outcomes : The use of this compound in polymer synthesis can lead to the creation of polymers with specific properties for use in lithography and nanopatterning .

Pd-Catalyzed C–H Activation

  • Scientific Field : Organic Chemistry
  • Application Summary : This compound, also known as HFIP, has been found to be a superior solvent for the generation of radical cations, in many cases increasing their half-lives by a factor of 10 compared with those pertaining to trifluoroacetic acid .
  • Methods of Application : It is used as a solvent in Pd-catalyzed C–H activation .
  • Results or Outcomes : The use of this compound as a solvent can lead to successful synthesis of various organic compounds via Pd-catalyzed C–H activation .

Synthesis of Fluorinated Alcohols

  • Scientific Field : Organic Synthesis
  • Application Summary : This compound is used in the synthesis of fluorinated alcohols .
  • Methods of Application : It is used in the synthesis process as a reagent to facilitate chemical reactions .
  • Results or Outcomes : The use of this compound in the synthesis process can lead to the creation of fluorinated alcohols .

Preparation of Biomaterials

  • Scientific Field : Biochemistry
  • Application Summary : This compound is used for preparing peptide-based self-assembled structures, which have potential applications as biomaterials .
  • Methods of Application : It is used in the synthesis process to create peptide-based self-assembled structures .
  • Results or Outcomes : The use of this compound in the synthesis process can lead to the creation of peptide-based self-assembled structures with specific properties for use in biological research .

Generation of Radical Cations

  • Scientific Field : Organic Chemistry
  • Application Summary : This compound, also known as HFIP, has been found to be a superior solvent for the generation of radical cations, in many cases increasing their half-lives by a factor of 10 compared with those pertaining to trifluoroacetic acid .
  • Methods of Application : It is used as a solvent in the generation of radical cations .
  • Results or Outcomes : The use of this compound as a solvent can lead to successful generation of radical cations .

Nucleophilic Fluorination

  • Scientific Field : Organic Synthesis
  • Application Summary : Approaches using nucleophilic fluorination include halogen exchange of gem-dihalo groups to corresponding CF2 derivatives using silver tetrafluoroborate or mercury(II) fluoride, deoxy-fluorination of carbonyl derivatives .
  • Methods of Application : It is used in the synthesis process as a reagent to facilitate chemical reactions .
  • Results or Outcomes : The use of this compound in the synthesis process can lead to the creation of CF2 derivatives .

Preparation of Peptide-Based Self-Assembled Structures

  • Scientific Field : Biochemistry
  • Application Summary : This compound is used for preparing peptide-based self-assembled structures, which have potential applications as biomaterials .
  • Methods of Application : It is used in the synthesis process to create peptide-based self-assembled structures .
  • Results or Outcomes : The use of this compound in the synthesis process can lead to the creation of peptide-based self-assembled structures with specific properties for use in biological research .

properties

IUPAC Name

2-[difluoro(1,1,1,3,3,3-hexafluoropropan-2-yloxy)methoxy]-1,1,1,3,3,3-hexafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F14O2/c8-3(9,10)1(4(11,12)13)22-7(20,21)23-2(5(14,15)16)6(17,18)19/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPJOSLLGKLQKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)OC(OC(C(F)(F)F)C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane

Synthesis routes and methods

Procedure details

Fractionation of the combined products afforded 23.2 g of a mixture, boiling point up to 39.5° C. shown by 1H and 19F NMR and GC to contain mainly CFCl3 and (CF3)2CHOCF2Cl along with a small amount of trifluoromethyl 1,1,1,3,3,3-hexafluoro-2-propyl ether. There was then distilled 120.1 g, boiling point 40° to 45° C., identified by GC and NMR as chlorodifluoromethyl 1,1,1,3,3,3-hexafluoro-2-propyl ether. Next came 2.7 g, boiling point 75° to 79° C., of dichlorofluoromethyl 1,1,1,3,3,3-hexafluoro-2-propyl ether, identified by GC and NMR. Finally, there was obtained 24.4 g of 2,6-bis(trifluoromethyl)1,1,1,4,4,7,7,7-octafluoro-3,5-dioxaheptane, ((CF3)2CHOCF2OCH(CF3)2), boiling point 89° to 94° C., identified by GC and NMR analyses. NMR and mass spectroscopic (MS) analyses of (CF3)2CHOCF2OCH(CF3)2 are as follows: 1H-NMR (CDCl3) δ4.78 (septet, JHF, 5.4 Hz, OCH(CF3)2); 19F-NMR (CDCl3) Φ-60.9 (m, 2F, OCF2O), -74.3 (m, 12F, CF3). MS, m/e 364.966156 (M+ -F; mass meas. C7H2F13O2), 314.9808 (M+ -CF3), 216.983002 (mass meas. (CF3)2CHOCF2+), 150.9758 (CF3CHCF3+).
Name
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0 (± 1) mol
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reactant
Reaction Step One
Name
(CF3)2CHOCF2Cl
Quantity
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reactant
Reaction Step Two
Name
trifluoromethyl 1,1,1,3,3,3-hexafluoro-2-propyl ether
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0 (± 1) mol
Type
reactant
Reaction Step Three

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